molecular formula C9H7N5O2 B8419040 4-formyl-N-(2H-tetrazol-5-yl)benzamide

4-formyl-N-(2H-tetrazol-5-yl)benzamide

Cat. No. B8419040
M. Wt: 217.18 g/mol
InChI Key: QMFMFQSLBPZQFY-UHFFFAOYSA-N
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Patent
US06503949B1

Procedure details

To a solution of 4-carboxybenzaldehyde (40.2 g, 0.27 mol) in DMF (400 mL) was added N-ethyl-N′-3-dimethylaminopropylcarbodiimide (65.5 g, 0.33 mol) followed by 5-aminotetrazol monohydrate (36.6 g, 0.35 mol). The mixture was stirred for 24 hours at ambient temperature. The reaction volume was then reduced to one half by rotary evapoation, and water (800 mL) was added. The precipitate was collected by filtration, washed with cold acetonitrile and dried overnight in a vacuum oven to afford 46.0 g (80%) of 4-formyl-N-(2H-tetrazol-5-yl)benzamide.
Quantity
40.2 g
Type
reactant
Reaction Step One
[Compound]
Name
N-ethyl-N′-3-dimethylaminopropylcarbodiimide
Quantity
65.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
36.6 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)(O)=[O:2].O.[NH2:13][C:14]1[NH:18][N:17]=[N:16][N:15]=1.O>CN(C=O)C>[CH:8]([C:7]1[CH:10]=[CH:11][C:4]([C:1]([NH:13][C:14]2[N:15]=[N:16][NH:17][N:18]=2)=[O:2])=[CH:5][CH:6]=1)=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
40.2 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=O)C=C1
Name
N-ethyl-N′-3-dimethylaminopropylcarbodiimide
Quantity
65.5 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
36.6 g
Type
reactant
Smiles
O.NC1=NN=NN1
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with cold acetonitrile
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(=O)C1=CC=C(C(=O)NC=2N=NNN2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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